molecular formula C13H17NO3S B344442 3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide

3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide

Cat. No.: B344442
M. Wt: 267.35 g/mol
InChI Key: VVBKAUJCKVRBGV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide is a heterocyclic compound that features a thiazolidine ring with a benzyl and isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide typically involves the reaction of appropriate thiazolidine precursors with oxidizing agents. One common method involves the use of peracids such as m-chloroperbenzoic acid to oxidize the thiazolidine ring, resulting in the formation of the 1,1-dioxide . The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of high-quality starting materials and reagents is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide to its corresponding thiazolidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiazolidines, and various substituted thiazolidines depending on the reagents used .

Scientific Research Applications

3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved in its action include modulation of signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4-isopropyl-1,3-thiazolidin-2-one 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its benzyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(4S)-3-benzyl-1,1-dioxo-4-propan-2-yl-1,3-thiazolidin-2-one

InChI

InChI=1S/C13H17NO3S/c1-10(2)12-9-18(16,17)13(15)14(12)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t12-/m1/s1

InChI Key

VVBKAUJCKVRBGV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)[C@H]1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2

SMILES

CC(C)C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2

Canonical SMILES

CC(C)C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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